

Application Notes and Protocols: 2,3-Difluoro-4-iodobenzaldehyde in Agrochemical Synthesis

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Compound of Interest

Compound Name: 2,3-Difluoro-4-iodobenzaldehyde

Cat. No.: B1292693

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Introduction

2,3-Difluoro-4-iodobenzaldehyde is a highly functionalized aromatic aldehyde with significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of two fluorine atoms, an iodine atom, and an aldehyde group on the benzene ring offers multiple reaction sites for constructing complex molecular architectures. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of the final product, which are desirable properties for modern agrochemicals. The iodine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The aldehyde group is a gateway for the formation of a wide range of functional groups and heterocyclic systems.

While direct literature on the application of **2,3-Difluoro-4-iodobenzaldehyde** in the synthesis of commercial agrochemicals is limited, its structural motifs are present in a number of active ingredients. Based on the known reactivity of similar halogenated and fluorinated benzaldehydes, this document outlines potential synthetic applications and detailed protocols for the use of **2,3-Difluoro-4-iodobenzaldehyde** in the development of new fungicides, herbicides, and insecticides.

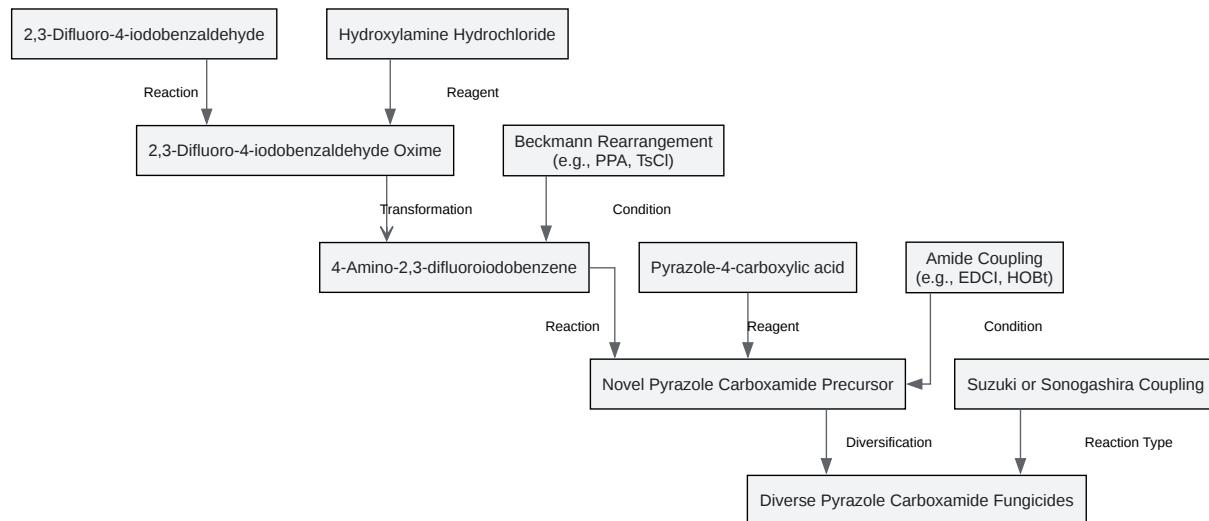
Potential Agrochemical Applications and Synthetic Protocols

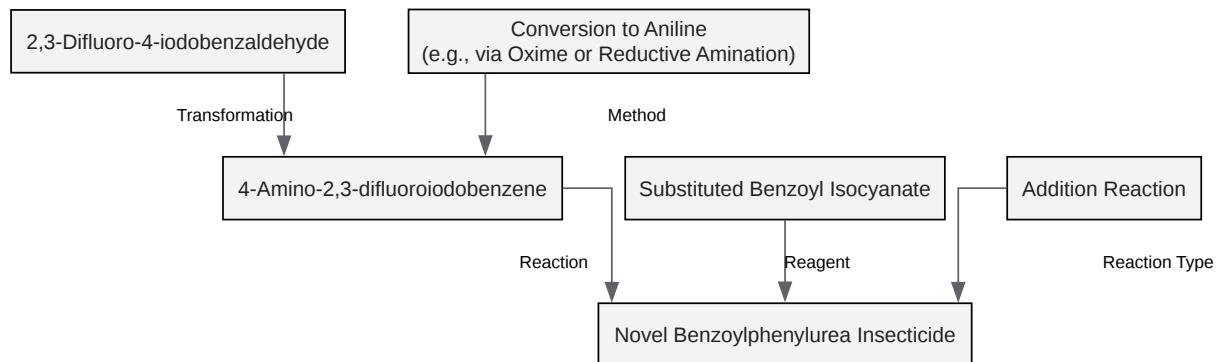
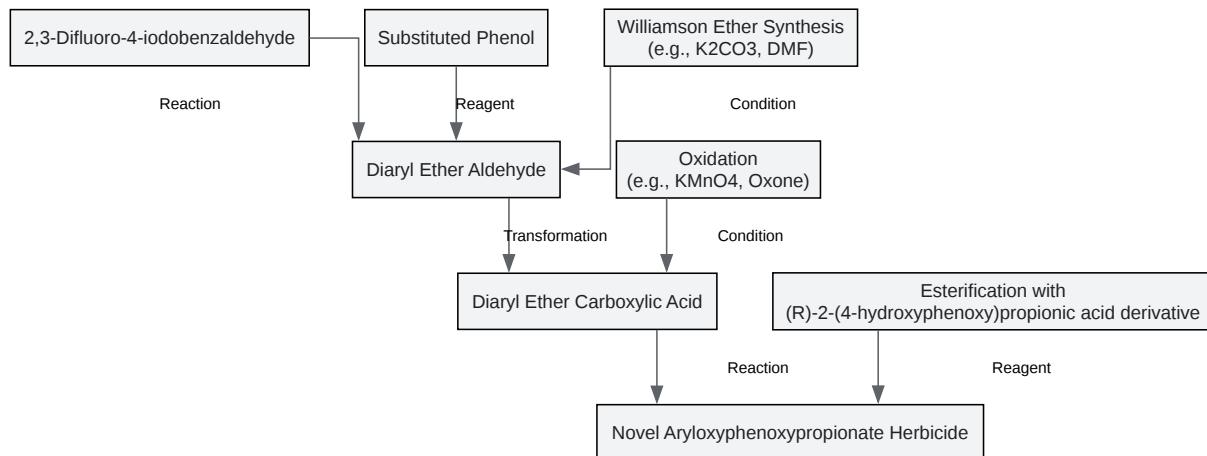
Synthesis of Novel Fungicidal Pyrazole Carboxamides

The pyrazole carboxamide class of fungicides are potent inhibitors of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain. The synthesis of novel analogues can be achieved by reacting a pyrazole carboxylic acid with an aniline derivative. **2,3-Difluoro-4-iodobenzaldehyde** can be used to synthesize a key aniline intermediate.

Proposed Synthetic Pathway:

A plausible synthetic route involves the conversion of the aldehyde to an oxime, followed by a Beckmann rearrangement to yield an aniline derivative. The iodine atom can then be utilized in a Suzuki or Sonogashira coupling reaction to introduce further diversity.



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